molecular formula C9H12N2O2 B064104 6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 168074-99-5

6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No. B064104
M. Wt: 180.2 g/mol
InChI Key: QLUNVMTZHYVHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione, also known as MPTP, is a chemical compound that has been extensively studied in scientific research. MPTP is a heterocyclic compound that contains a pyrazine ring and a pyrrole ring. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for research in various fields.

Mechanism Of Action

6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to the formation of reactive oxygen species and ultimately cell death.

Biochemical And Physiological Effects

6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione has been found to selectively damage dopaminergic neurons in the substantia nigra region of the brain, leading to a loss of dopamine production. This results in symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. 6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione has also been found to affect other neurotransmitter systems, including the noradrenergic and serotonergic systems.

Advantages And Limitations For Lab Experiments

6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione has several advantages as a research tool. It is a selective neurotoxin that can be used to selectively damage dopaminergic neurons in the brain. It is also relatively easy to synthesize and has a long shelf life. However, 6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione has several limitations as well. It is highly toxic and must be handled with care. It also has a narrow therapeutic window, meaning that small changes in dosage can have significant effects on the results of experiments.

Future Directions

There are several future directions for research involving 6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione. One area of interest is the development of new treatments for Parkinson's disease. 6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione has been used to model the disease in animal models, and new therapies can be tested using these models. Another area of interest is the role of dopamine in addiction and reward pathways in the brain. 6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione can be used to study the effects of dopamine depletion on these pathways. Finally, 6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione can be used to study the effects of oxidative stress on neuronal function and survival.

Synthesis Methods

6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione can be synthesized using a variety of methods. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with acetic anhydride and para-toluenesulfonic acid. Another method involves the reaction of 1,2-diaminobenzene with ethyl acetoacetate and acetic anhydride. Both methods result in the formation of 6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione as a yellow crystalline solid.

Scientific Research Applications

6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione has been used extensively in scientific research due to its ability to selectively damage dopaminergic neurons in the brain. This property has made it a valuable tool for studying Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. 6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione has also been used to study the role of dopamine in addiction and reward pathways in the brain.

properties

CAS RN

168074-99-5

Product Name

6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

6-methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C9H12N2O2/c1-5-3-4-7-8(12)10-6(2)9(13)11(5)7/h5,7H,2-4H2,1H3,(H,10,12)

InChI Key

QLUNVMTZHYVHPM-UHFFFAOYSA-N

SMILES

CC1CCC2N1C(=O)C(=C)NC2=O

Canonical SMILES

CC1CCC2N1C(=O)C(=C)NC2=O

Origin of Product

United States

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